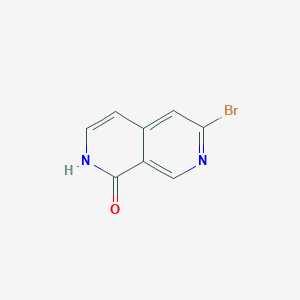

6-Bromo-2,7-naphthyridin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYAOBRZYNUZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=CN=C(C=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297382 | |

| Record name | 6-Bromo-2,7-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260671-39-3 | |

| Record name | 6-Bromo-2,7-naphthyridin-1(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260671-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,7-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,7-naphthyridin-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Chemical Transformations for 6 Bromo 2,7 Naphthyridin 1 2h One and Analogues

Foundational and Evolving Approaches to 2,7-Naphthyridin-1(2H)-one Core Synthesis

The construction of the 2,7-naphthyridin-1(2H)-one core is the initial critical step. Classical and modern synthetic strategies have been developed to build this bicyclic system efficiently.

The formation of the 2,7-naphthyridinone scaffold is frequently achieved through the intramolecular or intermolecular cyclization of appropriately substituted pyridine (B92270) precursors. Pyridine derivatives, such as nicotinamides and nicotinonitriles, serve as common starting materials. researchgate.net The general principle involves constructing the second pyridine ring onto a pre-existing one.

For instance, a substituted aminopyridine can be condensed with a molecule containing a dicarbonyl or a related synthon to form the second ring. The use of nitrile-substituted pyridines is a particularly powerful strategy. The nitrile group can participate in cyclization reactions, often activated by strong acids or bases, to form the pyridone ring. mdpi.comsemanticscholar.org For example, a 4-aminonicotinonitrile can undergo condensation with diethyl malonate in the presence of sodium ethoxide to afford a 4-amino-1,6-naphthyridin-2(1H)-one, an isomer of the 2,7-naphthyridine (B1199556) system, demonstrating the viability of this pathway. mdpi.com Similarly, complex naphthyridinones, such as 1-amino-3-oxo-2,7-naphthyridines, have been synthesized starting from precursors like 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, highlighting the utility of the nitrile functional group in the formation of the pyridone ring of the naphthyridine core. nih.gov

These cyclization strategies are advantageous as they build upon readily available pyridine starting materials. The choice of substituents on the initial pyridine ring dictates the substitution pattern of the final naphthyridinone product.

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex heterocyclic scaffolds, including naphthyridines. ekb.eg These reactions involve combining three or more starting materials in a single pot to form a product that incorporates portions of all the initial reactants. This strategy allows for the rapid generation of molecular diversity.

An example of an MCR is the diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives using Camphor sulfonic acid (CSA) as a catalyst in a reaction involving 4-aminopyridine and cyclic enol ethers. ekb.eg Isocyanide-based multi-component reactions (I-MCRs) also represent a simple and environmentally friendly one-pot domino procedure for synthesizing diverse heterocyclic compounds. rsc.org While not always directly targeting 2,7-naphthyridin-1(2H)-ones, these MCRs showcase a powerful strategy for creating diverse libraries of related heterocyclic structures. The development of specific MCRs for the direct synthesis of functionalized 2,7-naphthyridin-1(2H)-ones is an active area of research.

Directed Functionalization and Halogenation Strategies

Once the 2,7-naphthyridin-1(2H)-one core is assembled, subsequent functionalization is often required to introduce key chemical handles, such as bromine atoms. Directed functionalization strategies are essential for achieving high regioselectivity.

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The use of sterically hindered, non-nucleophilic amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (TMP), is particularly effective. Mixed TMP-bases, including TMPMgCl·LiCl, TMP₂Mg·2LiCl, TMPZnCl·LiCl, and TMP₂Zn·2LiCl, are excellent reagents for the metalation of various heterocycles. researchgate.netd-nb.info

These bases can deprotonate specific positions on the naphthyridinone ring, guided by existing functional groups or the inherent electronic properties of the heterocycle. The resulting organometallic intermediate can then be quenched with an electrophilic halogen source (e.g., N-bromosuccinimide, NBS) to install a bromine atom at the desired position. This method offers high regiocontrol, which is often difficult to achieve with direct electrophilic aromatic substitution. The choice of the TMP-base and reaction conditions can be tuned to target different positions on the naphthyridinone scaffold. nih.govuni-muenchen.de

| TMP-Base | Typical Application | Key Advantage |

|---|---|---|

| TMPMgCl·LiCl | Magnesiation of pyridines and related azines | High kinetic activity and solubility |

| TMP₂Mg·2LiCl | Magnesiation where stronger basicity is required | Increased basicity compared to mono-TMP bases |

| TMPZnCl·LiCl | Zincation of functionalized heterocycles | Forms organozinc reagents with good functional group tolerance |

| Li-TMP | Lithiations for highly regioselective functionalization | Powerful base for deprotonating less acidic protons |

Direct electrophilic bromination can also be employed to introduce bromine atoms onto the 2,7-naphthyridin-1(2H)-one ring. The regioselectivity of this reaction is governed by the electronic nature of the heterocyclic system. The 2,7-naphthyridine core is electron-deficient, which can direct the position of electrophilic attack. For the constitutional isomer 5-bromo-2,7-naphthyridin-1(2H)-one, the 2,7-arrangement of nitrogen atoms makes nucleophilic substitution at position 5 thermodynamically favorable, which also influences the sites susceptible to electrophilic attack.

Achieving targeted bromination at specific positions like C-6 or C-4 often requires careful selection of the brominating agent and reaction conditions. For example, using N-bromosuccinimide (NBS) with a catalyst in a suitable solvent can provide a degree of regiocontrol. The inherent reactivity of the different positions on the naphthyridinone ring will ultimately determine the outcome of the bromination reaction.

Advanced Cross-Coupling and Amination Reactions in Naphthyridinone Synthesis

The bromine atom on 6-bromo-2,7-naphthyridin-1(2H)-one serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.

Prominent examples of these transformations include the Suzuki-Miyaura coupling, which pairs the bromo-naphthyridinone with boronic acids or esters to form biaryl structures. tcichemicals.comscispace.com The Sonogashira coupling allows for the introduction of alkyne moieties by reacting with terminal alkynes. soton.ac.uk These reactions are crucial for extending the conjugation of the heterocyclic system or for introducing new functional groups.

Furthermore, the Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction can be used to couple this compound with a wide range of primary and secondary amines. chemspider.comresearchgate.net For instance, the synthesis of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives has been successfully achieved using this methodology, demonstrating its applicability to the naphthyridinone scaffold. nih.gov The selective Buchwald-Hartwig amination of a bromo-substituted position in the presence of other reactive sites, such as a heteroaryl chloride, has also been demonstrated in related quinoline systems, highlighting the potential for chemoselective transformations. nih.gov

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid or ester | C-C (aryl-aryl) | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |

| Sonogashira Coupling | Terminal alkyne | C-C (aryl-alkyne) | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig Amination | Primary or secondary amine | C-N (aryl-amine) | Pd₂(dba)₃ with ligands like Xantphos or BINAP |

Applications of Palladium-Catalyzed Cross-Couplings (e.g., Stille, Sonogashira, Suzuki-Miyaura) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the direct linkage of diverse molecular fragments to the naphthyridinone core. libretexts.orgicmpp.ro The bromine atom at the C6 position of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for C-C bond formation, coupling the bromo-naphthyridinone with various organoboron reagents (boronic acids or esters). libretexts.orgtcichemicals.com It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. nih.gov By employing this method, a vast array of aryl, heteroaryl, alkyl, and alkenyl groups can be installed at the C6 position. nih.govharvard.edu The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium(II) source with a phosphine ligand, and a base like sodium or potassium carbonate. tcichemicals.comnih.gov

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the premier choice. mdpi.com This reaction couples the 6-bromo starting material with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI). researchgate.net The resulting 6-alkynyl-2,7-naphthyridin-1(2H)-ones are valuable intermediates themselves, as the alkyne functionality can be further elaborated, for instance, in cycloaddition reactions or subsequent intramolecular cyclizations. scirp.org The reaction is generally carried out in the presence of an amine base, such as triethylamine or diisopropylethylamine. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of the bromo-naphthyridinone with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org While the toxicity of tin compounds is a drawback, the reaction offers the advantage that organostannanes are stable to air and moisture and are unreactive to many functional groups that can be incompatible with other organometallic reagents. wikipedia.orglibretexts.org This allows for the formation of C-C bonds with aryl, heterocyclic, alkenyl, and alkyl groups under neutral and mild conditions. libretexts.org

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or 2-MeTHF | 80-110 °C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | 25-100 °C |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | None or LiCl (additive) | Toluene or Dioxane | 80-110 °C |

Buchwald-Hartwig Amination for Diverse N-Arylation and N-Alkylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction specifically for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org It has become a dominant method for synthesizing aryl amines from aryl halides. semanticscholar.org In the context of this compound, this reaction enables the introduction of a wide variety of nitrogen-based substituents at the C6 position.

This transformation allows for the coupling of the bromo-naphthyridinone with a broad range of primary and secondary amines, including anilines, alkylamines, and N-heterocycles. researchgate.netresearchgate.net The reaction's utility is enhanced by the development of sophisticated catalyst systems, which typically consist of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand such as XPhos, SPhos, or BINAP. researchgate.netnih.gov A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to facilitate the catalytic cycle. wikipedia.orgresearchgate.net The choice of ligand and base is often crucial for achieving high yields, especially with challenging or sterically hindered amine coupling partners. nih.govresearchgate.net

The ability to forge C(sp²)-N bonds with such high efficiency provides a direct route to analogues bearing pharmacologically important amine functionalities, significantly expanding the chemical space accessible from the 6-bromo precursor. researchgate.net

| Amine Type | Amine Example | Palladium Precursor | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|---|

| Primary Arylamine | Aniline (B41778) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 °C |

| Secondary Arylamine | Diphenylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 °C |

| Primary Alkylamine | n-Butylamine | Pd₂(dba)₃ | SPhos | LHMDS | THF | 65 °C |

| N-Heterocycle | Carbazole | Pd(OAc)₂ | t-BuBrettPhos | K₂CO₃ | Toluene | 110 °C |

Intramolecular Cyclization and Annulation Reactions in Naphthyridone Derivatization

Beyond simple substitution, the derivatives of this compound, synthesized via the cross-coupling methods described above, can serve as precursors for constructing more complex, fused heterocyclic systems through intramolecular cyclization and annulation reactions. nih.gov These strategies involve the formation of one or more new rings, using the naphthyridinone as a scaffold. nih.gov

For instance, a 6-alkynyl substituent, introduced via Sonogashira coupling, can undergo a subsequent intramolecular reaction. If an appropriately positioned nucleophile is present on the naphthyridinone ring or the alkyne substituent, it can attack the triple bond to form a new fused ring. Similarly, a Suzuki-Miyaura reaction can be used to introduce an ortho-functionalized aryl group (e.g., an o-aminophenyl or o-hydroxyphenyl group). The amino or hydroxyl group can then undergo an intramolecular condensation or cyclization onto a suitable electrophilic site on the naphthyridinone core, leading to the formation of polycyclic aromatic systems. acs.org

Annulation reactions, which are processes that build a new ring onto an existing one, are also a powerful tool. nih.govchim.it A well-designed substituent at the C6 position can act as one component in a cycloaddition or a tandem reaction sequence that results in a new fused ring. nih.gov An example could involve a Heck reaction to introduce a vinyl group, which then participates in an intramolecular Diels-Alder or a tandem Heck-lactamization reaction to build a new carbocyclic or heterocyclic ring fused to the naphthyridinone system. nih.gov These advanced synthetic strategies provide access to novel and structurally complex scaffolds that would be difficult to synthesize by other means. escholarship.org

Chemical Reactivity and Reaction Mechanisms of 6 Bromo 2,7 Naphthyridin 1 2h One Derivatives

Nucleophilic Substitution Reaction Dynamics and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor aromatic and heteroaromatic systems. masterorganicchemistry.com In the case of 6-Bromo-2,7-naphthyridin-1(2H)-one, the bromine atom at the C6 position serves as a leaving group, enabling the introduction of various nucleophiles. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient ring to form a negatively charged intermediate, known as a Meisenheimer complex, before the bromide ion is expelled to restore aromaticity. masterorganicchemistry.com However, recent studies on similar heteroaromatic systems suggest that many SNAr reactions may proceed through a concerted mechanism, where bond-formation and bond-breaking occur in a single transition state, particularly with good leaving groups like bromide. nih.gov The reaction is accelerated by the presence of the ring nitrogens and the carbonyl group, which stabilize the developing negative charge in the transition state. youtube.com

The principles of kinetic and thermodynamic control dictate the regioselectivity of nucleophilic attack, especially when multiple reactive sites exist or when reaction conditions are varied.

Thermodynamic Control: In most SNAr reactions involving this compound, the substitution of the bromine atom at the C6 position is the thermodynamically favored outcome. This pathway leads to the most stable product by directly replacing the leaving group on the activated ring.

Kinetic Control: Under certain conditions, a kinetically controlled pathway may be accessible. This involves a faster, but reversible, reaction at a different site, leading to a less stable product. While direct substitution at C6 is most common, a hypothetical kinetic pathway could involve the initial attack of a nucleophile at another electron-deficient position, such as C5 or C8. However, without a suitable leaving group at these positions, such an attack would typically be unproductive unless it initiates a rearrangement.

The leaving group ability in related N-methylpyridinium ions has been shown to follow the order 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This deviation from the typical "element effect" (where F > Cl > Br > I) suggests that for these activated heterocyclic systems, the rate-determining step is not simply the initial addition of the nucleophile but involves a more complex process, such as deprotonation of the intermediate. nih.gov

Teleamination is a specific type of nucleophilic substitution where the incoming amino group attaches to a ring position different from the one vacated by the leaving group. This phenomenon, while not extensively documented for the this compound scaffold specifically, is known in other halogenated pyridine (B92270) and naphthyridine series.

The proposed mechanism often involves an initial addition of the nucleophile (such as an amide ion) to an unsubstituted, electron-deficient carbon atom. This is followed by a ring-opening and subsequent ring-closing (ANRORC) sequence, leading to the rearranged product. For the 6-bromo-2,7-naphthyridinone system, a strong nucleophile could potentially attack the C5 or C8 positions, initiating a cascade that could lead to an aminated product with the bromine atom still intact or subsequently eliminated. The feasibility of such a pathway is highly dependent on the reaction conditions and the specific nucleophile employed.

Electrophilic Substitution Reactions and Site Reactivity

Electrophilic aromatic substitution on the this compound ring is generally disfavored. The presence of two electronegative nitrogen atoms and the conjugated carbonyl group renders the entire bicyclic system highly electron-deficient, thereby deactivating it towards attack by electrophiles. libretexts.org

Should a reaction be forced under harsh conditions, the site of substitution would be governed by the relative deactivating strength of the different parts of the molecule. The pyridinone ring containing the amide functionality is strongly deactivated. The other ring, containing N7 and the bromine atom, is also deactivated. The least deactivated positions would be C3 and C4, as they are most removed from the powerful electron-withdrawing effects of the N7 nitrogen and the C6-bromo group. Therefore, any potential electrophilic substitution, such as nitration or halogenation, would be predicted to occur sluggishly and with a preference for the C3 or C4 positions. libretexts.orgmasterorganicchemistry.com

Oxidative and Reductive Transformations of the Naphthyridinone Scaffold

The this compound scaffold can undergo both oxidative and reductive transformations, targeting different functional groups within the molecule.

Oxidative Transformations The most likely site for oxidation is the pyridine nitrogen at the N7 position. Treatment with oxidizing agents like peroxy acids (e.g., m-CPBA) could lead to the formation of the corresponding N-oxide. This transformation is common for pyridine and its derivatives. nih.gov

Reductive Transformations Several functional groups on the naphthyridinone core can be targeted by reducing agents. The specific outcome depends on the reagent and conditions used. Some plausible reductive pathways include catalytic hydrogenation or the use of hydride reagents. acs.org Studies on related 2,7-naphthyridine (B1199556) derivatives have shown that rearrangements can follow reduction. eurekaselect.comresearchgate.net

| Transformation Type | Potential Reagent(s) | Product | Notes |

|---|---|---|---|

| Reductive Debromination | H₂, Pd/C, base | 2,7-Naphthyridin-1(2H)-one | Simultaneous reduction of other groups is possible. acs.org |

| Ring Hydrogenation | H₂, PtO₂ or Rh/C | 6-Bromo-tetrahydro-2,7-naphthyridin-1(2H)-one | Reduction of the C3-C4 double bond. |

| Carbonyl Reduction | NaBH₄, LiAlH₄ | 6-Bromo-2,7-naphthyridin-1-ol | Reduction of the C1-keto group to a hydroxyl group. |

Ring Degradation and Rearrangement Processes in Naphthyridinone Chemistry

While stable under typical conditions, the naphthyridinone ring system can be induced to undergo degradation or rearrangement under specific chemical or biological stress.

Ring Degradation There is no specific data on the ring degradation of this compound. However, by analogy with the anaerobic degradation of naphthalene, a plausible pathway would involve initial reduction of the heterocyclic ring system. nih.govnih.gov This saturation would be followed by hydrolytic or oxidative cleavage of the ring, leading to acyclic or monocyclic derivatives. nih.govnih.gov

Rearrangement Processes The 2,7-naphthyridine skeleton has been shown to be susceptible to rearrangement reactions, particularly when substituted with amino groups. For instance, the synthesis of certain 1,3-diamino-2,7-naphthyridines has been observed to result in rearranged products. researchgate.net This suggests that derivatives of this compound, upon conversion to other functional groups (e.g., amines or oximes), could be precursors for various classical rearrangement reactions, fundamentally altering the core structure.

Structural Modification, Derivatization, and Combinatorial Chemistry of 2,7 Naphthyridin 1 2h One Scaffolds

N-Substitution and N-Arylation Strategies for Enhanced Chemical Space Exploration

The nitrogen atom at the N-2 position of the 6-Bromo-2,7-naphthyridin-1(2H)-one ring system presents a prime site for substitution to explore the chemical space around the core scaffold. Both N-alkylation and N-arylation strategies can be employed to introduce a wide array of functional groups, thereby modulating the physicochemical properties and biological activity of the resulting compounds.

N-Alkylation: While direct N-alkylation studies on this compound are not extensively documented in the reviewed literature, the general reactivity of related N-heterocyclic systems suggests that this transformation is readily achievable. For instance, the N-alkylation of 6,6'-dibromoisoindigo has been successfully carried out using alkyl bromides in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. A similar approach could likely be applied to this compound, allowing for the introduction of various alkyl and substituted alkyl chains at the N-2 position.

N-Arylation: The introduction of aryl groups at the N-2 position can significantly influence the pharmacological profile of the 2,7-naphthyridinone scaffold. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. An efficient method for the N-arylation of (hetero)aryl chlorides with pyrroles and their analogues has been reported using a low-loading Pd/keYPhos catalyst, highlighting the broad applicability of this methodology. rsc.org This strategy could be adapted for the N-arylation of this compound with a variety of aryl and heteroaryl halides.

A patent for new naphthyridine derivatives with anxiolytic properties describes compounds bearing a piperazinyl-butyl substituent at the N-2 position of a 2,7-naphthyridine (B1199556) core, suggesting that complex side chains can be introduced at this position to achieve desired biological effects. nih.gov

Diversification at Specific Ring Positions (e.g., C-8, C-4, C-3)

The presence of the bromine atom at the C-6 position of this compound offers a versatile handle for further functionalization through cross-coupling reactions. Additionally, other positions on the naphthyridine ring, such as C-8, C-4, and C-3, can be targeted for diversification to generate a library of analogues with varied substitution patterns.

A study on 8-hydroxy-1,6-naphthyridines demonstrated the feasibility of modifying a brominated naphthyridine core. In this work, the 5-bromo-7-cyano-1,6-naphthyridin-8-yl tosylate was subjected to amination at the 5-position with methylamine. nih.gov This suggests that the bromine atom on the this compound scaffold could similarly be replaced by various amines or other nucleophiles through transition metal-catalyzed cross-coupling reactions, providing access to a diverse set of C-6 substituted derivatives.

While direct experimental evidence for the functionalization of this compound at the C-3, C-4, and C-8 positions is limited in the available literature, strategies developed for other substituted pyridines could potentially be applied. For instance, an orthogonal synthetic approach has been developed for the non-symmetrical functionalization of 2,4,6-trisubstituted pyridines starting from 4-bromo-2,6-difluoropyridine. researchgate.net This methodology allows for selective substitution at different positions, which could be conceptually extrapolated to the 2,7-naphthyridinone system to achieve diversification at the C-3 and C-4 positions.

A review of the substitution patterns of 1,6-naphthyridin-2(1H)-ones reveals a wide variety of substituents at the C3 and C4 positions, indicating that these sites are amenable to chemical modification. nih.gov

Synthesis of Fused Ring Systems and Isomeric Analogues (e.g., Pyrazolo[3,4-c]-2,7-naphthyridines, Naphtho[2,1-c]nih.govnih.govnaphthyridines)

Fusing additional rings onto the 2,7-naphthyridin-1(2H)-one scaffold is a powerful strategy for creating novel, structurally complex molecules with potentially unique biological activities.

Pyrazolo[3,4-c]-2,7-naphthyridines: The synthesis of pyrazolo[3,4-c]-2,7-naphthyridine derivatives has been achieved starting from 1-amino-3-chloro-2,7-naphthyridines. nih.gov The process involves the construction of a pyrazole (B372694) ring fused to the pyridine (B92270) core. While this synthesis does not start from this compound, it demonstrates a viable route to this fused system. It is conceivable that a similar strategy could be developed starting from a suitably functionalized 6-bromo-2,7-naphthyridinone precursor.

Benzo[c]pyrazolo nih.govnih.govnaphthyridines: An efficient and environmentally friendly one-pot, multi-component synthesis of benzo[c]pyrazolo nih.govnih.govnaphthyridines has been developed. chemdiv.com This method utilizes isatin, malononitrile (B47326), and 3-aminopyrazole (B16455) in water to construct the fused ring system. Further ring annulation of these benzo[c]pyrazolo nih.govnih.govnaphthyridines has been achieved by treating them with acetic anhydride (B1165640) to yield benzo[c]pyrazolo[4,3-f]pyrimido[4,5,6-ij] nih.govnih.govnaphthyridines. chemdiv.com

Naphtho[2,1-c] nih.govnih.govnaphthyridines: The synthesis of this specific isomeric analogue was not found in the reviewed literature. However, the synthesis of related benzo[c] nih.govnih.govnaphthyridinones has been reported via a ruthenium-catalyzed [2+2+2] cycloaddition between 1,7-diynes and cyanamides. scispace.com

Rational Design and Construction of Combinatorial Libraries for High-Throughput Biological Screening

The development of combinatorial libraries from the this compound scaffold is a key strategy for the efficient discovery of new drug candidates through high-throughput screening (HTS). The bromine atom serves as a crucial anchor point for diversification, allowing for the parallel synthesis of a large number of analogues.

While specific combinatorial libraries based on this compound are not explicitly detailed in the literature reviewed, the principles of combinatorial chemistry are well-established and applicable. Commercial entities like ChemDiv offer large and diverse chemical libraries that are widely used in HTS campaigns. benthamscience.com The journal Combinatorial Chemistry & High Throughput Screening is a dedicated platform for research in this area, covering topics from library design to screening technologies. researchgate.net

The synthesis of a 101-membered library based on 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds has been reported, demonstrating the utility of naphthyridine cores in combinatorial synthesis. This library was generated using urea, amide, and sulfonamide formation reactions and was subsequently screened for antituberculosis activity. A similar approach could be envisioned for the this compound scaffold, where the bromine atom could be converted to other functionalities to serve as diversification points.

The general workflow for such an endeavor would involve:

Scaffold Preparation: Efficient and scalable synthesis of the this compound core.

Diversification: Parallel synthesis of analogues by reacting the scaffold with a diverse set of building blocks, targeting positions N-2, C-6 (via the bromo group), and potentially C-3, C-4, and C-8.

Library Generation: Creation of a library of discrete compounds with well-defined structures.

High-Throughput Screening: Screening the library against a panel of biological targets to identify "hit" compounds with desired activities.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2,7 Naphthyridin 1 2h One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound like 6-Bromo-2,7-naphthyridin-1(2H)-one, a full suite of NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Confirmation

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom, as well as the carbonyl group. Similarly, the ¹³C NMR spectrum would provide key information on the carbon skeleton, with the carbon atom attached to the bromine atom and the carbonyl carbon exhibiting characteristic chemical shifts.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| 1 | - | C=O |

| 2 (NH) | Broad singlet | - |

| 3 | Doublet | Aromatic CH |

| 4 | Doublet | Aromatic CH |

| 5 | Singlet | Aromatic CH |

| 6 | - | C-Br |

| 8 | Singlet | Aromatic CH |

| 4a | - | Aromatic C |

| 8a | - | Aromatic C |

Note: This table is a hypothetical representation and is not based on experimental data.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for identifying the connectivity of the entire molecule and confirming the positions of substituents.

Without experimental data from these techniques, any structural assignment remains speculative.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound, which is C₈H₅BrN₂O. The isotopic pattern, with the characteristic M and M+2 peaks of approximately equal intensity, would confirm the presence of a single bromine atom. Analysis of the fragmentation pattern could provide further structural information by showing the loss of specific fragments, such as CO or Br.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 224.9658 |

| [M+Na]⁺ | 246.9477 |

Note: This data is based on computational predictions and not experimental measurement.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the C=O stretching of the lactam (amide) group would be prominent. Additionally, N-H stretching vibrations from the amide group and C=C and C=N stretching vibrations from the aromatic rings would be observable.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3200-3400 |

| C=O Stretch (lactam) | 1650-1690 |

| C=C/C=N Stretch (aromatic) | 1500-1600 |

| C-Br Stretch | 500-600 |

Note: This table represents typical ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a conjugated system. The extended π-system of the naphthyridinone core would be expected to absorb in the UV region. The precise wavelength of maximum absorption (λmax) would be influenced by the extent of conjugation and the presence of the various substituents.

Computational and Theoretical Investigations of 6 Bromo 2,7 Naphthyridin 1 2h One

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such studies for 6-Bromo-2,7-naphthyridin-1(2H)-one would provide significant insights into its chemical behavior. However, no specific DFT studies for this compound have been found in the searched literature.

Analysis of Tautomeric Forms and Conformational Isomers

The 2,7-naphthyridin-1(2H)-one scaffold can exist in different tautomeric forms, primarily the lactam and lactim forms. A computational study would typically involve calculating the relative energies of these tautomers and any significant conformational isomers to determine their relative stabilities. At present, there are no published studies detailing these calculations for this compound.

Calculation of Molecular Reactivity Descriptors

Molecular reactivity descriptors derived from DFT calculations, such as the global electrophilicity index, chemical hardness and softness, and local condensed Fukui functions, are crucial for predicting a molecule's reactivity. researchgate.netnih.gov These parameters help in understanding the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net A thorough search did not yield any studies that have calculated these specific descriptors for this compound.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.comchemicalbook.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap generally suggests higher reactivity. While the principles of FMO analysis are well-documented, no specific calculations of the HOMO-LUMO gap for this compound have been reported in the available literature.

Molecular Docking Simulations for Ligand-Receptor Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. While studies on related compounds like 1,8-naphthyridine (B1210474) derivatives have employed molecular docking to investigate potential anti-cancer properties, no such simulations have been published specifically for this compound. researchgate.net

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. These studies would provide a deeper understanding of the synthetic pathways involving this compound and its subsequent chemical transformations. Despite the utility of such calculations, there is no available research that details the reaction mechanisms or transition state analyses for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Developing a QSAR model for a series of compounds including this compound would require a dataset of structurally related molecules with measured biological activities. This would allow for the prediction of the efficacy of new, unsynthesized analogs. Currently, no QSAR studies specifically involving this compound have been found in the public domain.

Biological and Pharmacological Activities of 6 Bromo 2,7 Naphthyridin 1 2h One and Its Derivative Compounds

Antimicrobial Potential and Mechanisms of Action

Naphthyridine derivatives have a well-established history as antimicrobial agents, with nalidixic acid, a 1,8-naphthyridinone derivative, being one of the earliest quinolone antibiotics. nih.govnih.gov The core structure of naphthyridines, a fused system of two pyridine (B92270) rings, provides a foundation for developing potent antibacterial and antifungal compounds. nih.gov

The primary mechanism of antibacterial action for many naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development. nih.govnih.gov

Derivatives of the 2,7-naphthyridinone scaffold have been investigated as novel bacterial topoisomerase inhibitors (NBTIs). These compounds can exhibit dual-targeting activity against both DNA gyrase and topoisomerase IV in both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. nih.gov This dual inhibition is advantageous as it can lower the probability of developing bacterial resistance. nih.gov The introduction of a bromine atom at the C-6 position of the naphthyridine framework has been shown to enhance antibacterial activity in some series of derivatives. nih.gov For instance, certain brominated 7-methyl-1,8-naphthyridinone derivatives demonstrated selective activity against resistant strains of Bacillus subtilis and were potent inhibitors of DNA gyrase. nih.gov

The inhibitory potency of these compounds is influenced by the various substituents on the naphthyridine core. nih.gov For example, studies on N-phenylpyrrolamide inhibitors of DNA gyrase showed that specific derivatives achieved low nanomolar IC50 values against E. coli DNA gyrase. rsc.org Similarly, novel benzopyrano nih.govresearchgate.netpyrrol-4(1H)-one derivatives, which share structural similarities with naphthyridinones, displayed strong, simultaneous inhibition of both DNA gyrase and topoisomerase IV. nih.gov

| Compound/Derivative Class | Target Enzyme(s) | Key Findings | Reference |

| Brominated 7-methyl-1,8-naphthyridinone derivatives | DNA Gyrase | Enhanced antibacterial activity against resistant B. subtilis. | nih.gov |

| N-linked piperazine (B1678402) series | DNA gyrase and Topoisomerase IV | Dual activity against enzymes from E. coli and S. aureus. | nih.gov |

| N-phenylpyrrolamide derivatives | DNA gyrase and Topoisomerase IV | Low nanomolar IC50 values against E. coli DNA gyrase. | rsc.org |

| p-halogenated phenyl NBTIs | DNA Gyrase | Potency increases with halogen size (F < Cl < Br ~ I) against S. aureus DNA gyrase. | nih.gov |

The antifungal potential of naphthyridine derivatives has also been explored, although to a lesser extent than their antibacterial properties. Certain naturally occurring naphthyridine alkaloids, such as canthin-6-one (B41653) and its derivatives, have shown antifungal effects. nih.gov For example, 10-hydroxycanthin-6-one (B1198173) exhibited activity against Fusarium graminearum and Fusarium solani. nih.gov

Synthetic derivatives of the broader naphthyridine class have also been evaluated for their antifungal activity. For instance, some N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives showed activity against Aspergillus niger and Candida albicans. nih.gov While direct studies on the antifungal efficacy of 6-bromo-2,7-naphthyridin-1(2H)-one itself are not extensively documented in the provided context, the known antifungal activity of related bromo-substituted heterocyclic compounds suggests potential in this area. researchgate.netresearchgate.net For example, some 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives have been screened for their antifungal properties. researchgate.net

| Compound/Derivative Class | Fungal Species | Key Findings | Reference |

| 10-hydroxycanthin-6-one | Fusarium graminearum, Fusarium solani | Showed growth inhibition rates of 74.5% and 57.9%, respectively. | nih.gov |

| N-(3-aryl-1,8-naphthyridin-2-yl)thiazole derivatives | Aspergillus niger, Candida albicans | Compounds with chloro substituents displayed the highest activity. | nih.gov |

| 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile | Aspergillus niger | Showed strong fungicidal activity. | nih.gov |

Antineoplastic and Anticancer Activities

The 2,7-naphthyridinone scaffold is a promising framework for the development of anticancer agents due to its ability to interact with various targets implicated in cancer progression.

The receptor tyrosine kinases MET and AXL are crucial players in cell proliferation, survival, migration, and invasion, and their dysregulation is linked to the development and progression of numerous cancers. nih.govnih.gov The 2,7-naphthyridinone core has been successfully utilized to develop potent inhibitors of these kinases.

A combinatorial library of 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones has yielded selective inhibitors of MET and AXL kinases. nih.gov Notably, specific derivatives were found to selectively inhibit either MET or AXL with nanomolar efficacy, a feature not observed with the commercial multi-kinase inhibitor cabozantinib. nih.gov For example, compound 17c showed an IC50 of 13.8 nM for MET, while 17e and 17i had IC50 values of 17.2 nM and 31.8 nM for AXL, respectively. nih.gov This selectivity is a significant advantage in developing targeted cancer therapies with potentially fewer side effects. The development of these inhibitors was facilitated by an efficient N-arylation strategy using diaryliodonium salts to construct the 2-phenyl-2,7-naphthyridin-1(2H)-one building blocks. nih.gov

| Compound | Target Kinase | IC50 (nM) | Key Finding | Reference |

| 17c | MET | 13.8 | Selective inhibition of MET kinase. | nih.gov |

| 17e | AXL | 17.2 | Selective inhibition of AXL kinase. | nih.gov |

| 17i | AXL | 31.8 | Selective inhibition of AXL kinase. | nih.gov |

Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), is an emerging therapeutic modality in oncology. These strategies aim to eliminate specific disease-causing proteins rather than just inhibiting their function. Bromodomain-containing protein 9 (BRD9), a subunit of the BAF chromatin remodeling complex, is implicated in certain cancers, making it an attractive target for degradation. nih.gov

While direct PROTACs based on the this compound scaffold for BRD9 degradation are not explicitly detailed in the provided search results, the development of selective ligands for bromodomains is a critical first step. The principles of designing selective inhibitors for one bromodomain family member over another, such as for BRD7 over BRD9, involve exploiting unique binding pockets. nih.gov This same approach of identifying unique structural features could be applied to develop ligands, potentially derived from scaffolds like 2,7-naphthyridinone, that can be incorporated into PROTACs to specifically target BRD9 for degradation, thereby disrupting its role in oncogenic pathways. mdpi.com

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family that regulate various cellular processes, including Wnt/β-catenin signaling, which is often hyperactivated in cancers like colorectal cancer. acs.org Inhibition of tankyrase activity can suppress this signaling pathway and reduce cancer cell proliferation. acs.org

Multiple classes of small molecules have been identified as potent tankyrase inhibitors. acs.org While the provided information does not directly link this compound to tankyrase inhibition, the structural diversity of known tankyrase inhibitors, which include various heterocyclic scaffolds, suggests that the 2,7-naphthyridinone core could potentially be adapted to target the adenosine (B11128) or nicotinamide (B372718) binding pockets of the tankyrase catalytic domain. acs.org For instance, 1,2,4-triazole-based compounds have been developed as lead tankyrase inhibitors, demonstrating that diverse heterocyclic systems can effectively target this enzyme family. acs.org Tankyrase inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby suppressing Wnt signaling and inducing cell death in sensitive cancer cell lines. nih.gov

Apoptosis Induction Mechanisms

Derivatives of the naphthyridinone scaffold have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The mechanisms through which these compounds exert their apoptotic effects are multifaceted and often involve the inhibition of key cellular enzymes and pathways.

One significant area of investigation has been the targeting of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway that is often dysregulated in B-cell malignancies. Certain benzonaphthyridinone derivatives have been developed as irreversible BTK inhibitors. These compounds typically feature a reactive group that forms a covalent bond with a cysteine residue in the active site of the BTK enzyme. This irreversible inhibition blocks the downstream signaling cascade, preventing the autophosphorylation of key tyrosine residues like Y223. The blockade of BTK activity ultimately leads to cell cycle arrest, predominantly in the G0/G1 phase, and the subsequent induction of apoptosis. This has been observed in various B-cell lymphoma cell lines, highlighting the therapeutic potential of this class of compounds.

Furthermore, related heterocyclic structures, such as naphthalimides, offer insights into potential mechanisms for naphthyridinone derivatives. Naphthalimides are known to function as DNA intercalators. Their planar aromatic structure allows them to insert between the base pairs of DNA, disrupting its normal function and leading to the activation of cellular checkpoints and apoptotic responses. This mode of action, which can interfere with both DNA replication and transcription, represents another plausible pathway by which naphthyridinone analogs could trigger apoptosis.

Neurotropic and Psychotropic Activities

The 2,7-naphthyridine (B1199556) core structure is present in a number of compounds that exhibit significant effects on the central nervous system (CNS). researchgate.net These neurotropic and psychotropic activities encompass a range of properties, including anticonvulsant, sedative, anxiolytic, and antidepressant effects. nih.gov

Anticonvulsant Properties

Derivatives of 2,7-naphthyridine have shown notable anticonvulsant activity in various preclinical models. researchgate.net For instance, a series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines demonstrated high anticonvulsant efficacy, particularly in the pentylenetetrazol (PTZ)-induced convulsion test, with some compounds exceeding the activity of the established antiepileptic drug ethosuximide. nih.gov However, in the maximal electroshock (MES) test, these same compounds were found to be ineffective, suggesting a specific mechanism of action rather than a broad-spectrum anticonvulsant effect. nih.gov The anticonvulsant effects of such compounds are often mediated through their interaction with neurotransmitter systems, such as the GABAergic system, by modulating GABAA receptors to enhance inhibitory neurotransmission. nih.gov

Sedative and Anxiolytic Effects

The sedative and anxiolytic (anti-anxiety) properties of 2,7-naphthyridine derivatives have also been an area of active research. nih.gov The mechanism of action for these effects is often linked to the modulation of GABAA receptors, similar to benzodiazepines. nih.govwikipedia.org By enhancing the effect of the inhibitory neurotransmitter GABA, these compounds can produce a calming effect and reduce anxiety. nih.govfrontiersin.org For example, 3-acetyl-2,7-naphthyridine, isolated from Valeriana officinalis, has been reported to have sedative and tranquilizing activity. nih.gov Another compound, Veranamine, a brominated benzo[c] nih.govnih.govnaphthyridine derivative, has demonstrated antianxiety activity in animal models. nih.gov Preclinical assessments using tests like the elevated plus-maze and hole-board test are commonly employed to evaluate the anxiolytic potential of these compounds. frontiersin.org

Antidepressant Potential

Several derivatives of the broader naphthyridine class have been investigated for their antidepressant potential. nih.gov Veranamine, which possesses a benzo[c] nih.govnih.govnaphthyridine structure, has shown antidepressant-like effects in the forced swim test in mice, a standard preclinical model for evaluating antidepressant activity. nih.gov The mechanism underlying these effects is often associated with the modulation of serotonin (B10506) receptors, such as the 5-HT2A and 5-HT3 receptors. nih.govnih.gov For instance, a series of 1,8-naphthyridine-3-carboxamides were designed as 5-HT3 receptor antagonists and exhibited promising antidepressant-like activity in the forced swim test. nih.gov This suggests that antagonism of the 5-HT3 receptor may be a viable strategy for achieving antidepressant effects with naphthyridine-based compounds.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Naphthyridine derivatives have emerged as a class of compounds with significant anti-inflammatory properties. researchgate.net Their mechanism of action often involves the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

One of the primary ways these compounds exert their anti-inflammatory effects is by inhibiting the production and secretion of pro-inflammatory cytokines. For example, certain 1,8-naphthyridine-3-carboxamide derivatives have been shown to potently inhibit the secretion of interleukin-1β (IL-1β) and interleukin-6 (IL-6). Further studies on specific derivatives revealed the ability to downregulate the production of tumor necrosis factor-α (TNF-α) and IL-8 in lipopolysaccharide (LPS)-treated dendritic cells. This inhibition of a broad range of pro-inflammatory cytokines highlights the potential of these compounds to manage inflammatory conditions.

The anti-inflammatory activity of these derivatives has been demonstrated in various in vitro and in vivo models. In cellular assays, they have been shown to suppress the secretion of TNF-α, IL-1β, and IL-6 from murine splenocytes and human THP-1 monocytic cells. In animal models, administration of these compounds has led to a significant reduction in LPS-induced cytokine levels in the bloodstream. This modulation of inflammatory responses suggests that these compounds could be developed as therapeutic agents for inflammatory diseases. The anti-inflammatory effects of some derivatives are comparable to or even broader than those of classical nonsteroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR) Studies of Brominated Naphthyridinone Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of a lead compound. For brominated naphthyridinone analogs, SAR studies have provided valuable insights into how different structural modifications influence their biological activities.

In the context of anticonvulsant activity , studies on pyrazolo[3,4-c]-2,7-naphthyridine derivatives have revealed that the nature of the substituent on the piperazine ring is critical. nih.gov The presence of a diphenylmethyl group on the piperazine ring was found to be beneficial for anticonvulsant activity. nih.gov Conversely, smaller alkyl groups like methyl or ethyl at the same position tended to decrease the activity. nih.gov

For anti-inflammatory properties , research on 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides has shown that the substituent on the amide nitrogen significantly impacts activity. The introduction of a pyridine ring on the amide nitrogen led to compounds with a broad spectrum of anti-inflammatory activity.

In the realm of antibacterial activity , the introduction of a bromine atom at the C-6 position of a 1,8-naphthyridinone scaffold has been shown to enhance the activity against certain bacterial strains, such as Bacillus subtilis. nih.gov This highlights the positive contribution of the bromo substituent to the antimicrobial profile.

Regarding PDE5 inhibition , a class of activity relevant to various therapeutic areas, 2,7-naphthyridine derivatives have been designed as potent and specific inhibitors. nih.gov SAR studies in this area focus on optimizing the substituents on the naphthyridine core to achieve high potency and selectivity against other phosphodiesterase isozymes. nih.gov

Interactive Data Table: SAR of Naphthyridine Derivatives

| Compound Series | Structural Variation | Effect on Activity | Biological Activity |

| Pyrazolo[3,4-c]-2,7-naphthyridines | Diphenylmethyl group on piperazine ring | Beneficial | Anticonvulsant |

| Pyrazolo[3,4-c]-2,7-naphthyridines | Methyl or ethyl group on piperazine ring | Decreased activity | Anticonvulsant |

| 1,8-Naphthyridinone-3-carboxamides | Pyridine ring on amide nitrogen | Potent and broad-spectrum activity | Anti-inflammatory |

| 1,8-Naphthyridinones | Bromine at C-6 position | Enhanced activity | Antibacterial (B. subtilis) |

In-Depth Analysis of this compound and its Derivatives Reveals Limited Publicly Available Data

The initial search for information on this specific compound and its derivatives did not yield dedicated studies that would allow for a comprehensive analysis of the impact of the bromine atom at the C-6 position on the molecule's efficacy and selectivity. General studies on other brominated naphthyridine isomers have suggested that the presence and position of a bromine atom can influence biological activity. For instance, in some 1,8-naphthyridine (B1210474) series, bromination has been linked to enhanced antibacterial properties. However, these findings cannot be directly extrapolated to the 2,7-naphthyridin-1(2H)-one scaffold without specific supporting research.

Further targeted searches for SAR studies on the 2,7-naphthyridin-1(2H)-one core have provided some insights into the effects of substituents at other positions. Notably, research has been conducted on derivatives with substitutions at the 8-position, exploring their potential as kinase inhibitors. These studies have highlighted the importance of the substituent's nature at this position for modulating activity and selectivity against various kinases.

Therefore, while the naphthyridine scaffold continues to be a significant area of research in medicinal chemistry, this compound appears to be a less-explored derivative, with its specific biological profile and the pharmacological impact of its bromine substitution yet to be extensively documented in publicly available sources.

Future Research Trajectories and Translational Prospects

Development of Scalable and Sustainable Synthetic Routes for 6-Bromo-2,7-naphthyridin-1(2H)-one and Key Intermediates

The advancement of this compound from a laboratory-scale molecule to a viable drug candidate or widely used chemical probe hinges on the development of efficient, scalable, and environmentally sustainable synthetic methodologies. Current synthetic approaches often rely on multi-step processes that may not be suitable for large-scale production. Future research should prioritize the following:

Green Chemistry Approaches: Exploration of microwave-assisted organic synthesis (MAOS) could significantly improve reaction efficiency, reduce reaction times, and offer a more environmentally benign alternative to conventional heating methods. Methodologies that utilize greener solvents and minimize waste generation are crucial for sustainable production.

Novel Cyclization Strategies: Investigating novel intramolecular cyclization and condensation reactions from readily available pyridine (B92270) derivatives could provide more direct routes to the 2,7-naphthyridine (B1199556) core. researchgate.net For instance, adapting modern synthetic methods like tandem nitrile hydration/cyclization procedures or Smiles rearrangements, which have been effective for related naphthyridine systems, could lead to more efficient syntheses. acs.orgnih.gov

Flow Chemistry: The implementation of continuous flow chemistry could offer superior control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate seamless scaling from laboratory to industrial production.

Identification of Novel Biological Targets and Therapeutic Indications for Naphthyridinone Scaffolds

The 2,7-naphthyridinone scaffold has demonstrated activity against several important biological targets, suggesting a broad therapeutic potential that warrants further exploration. researchgate.net While initial research has focused on kinase inhibition, the structural versatility of this scaffold makes it a candidate for modulating other protein families.

Key future directions include:

Kinase Inhibitor Development: The 2,7-naphthyridone scaffold has been identified as a promising lead structure for inhibitors of kinases such as MET, c-Kit, and VEGFR-2, which are crucial targets in oncology. researchgate.netnih.govnih.gov Future work should involve screening this compound derivatives against a broad panel of kinases to identify novel and selective inhibitors for various cancers.

Enzyme Inhibition: Beyond kinases, derivatives have shown potent and selective inhibition of other enzymes like phosphodiesterase 5 (PDE5). nih.gov Screening against other enzyme classes, such as phosphodiesterases, proteases, and epigenetic enzymes, could uncover new therapeutic applications.

Receptor Modulation: Naturally occurring 2,7-naphthyridine derivatives have exhibited activity as receptor antagonists, for instance, at δ-opioid receptors. nih.gov This suggests that synthetic derivatives could be developed as modulators for various G-protein coupled receptors (GPCRs) or ion channels, expanding their use into neuroscience and metabolic diseases.

Antimicrobial and Antiviral Applications: Naphthyridine-containing molecules have been reported to have potential in treating viral and bacterial infections. researchgate.net Systematic screening of this compound and its analogs against a diverse range of pathogens could identify new leads for anti-infective agents.

| Potential Target Class | Specific Examples | Therapeutic Area | Supporting Evidence |

| Protein Kinases | MET, c-Kit, VEGFR-2, PDK-1 | Oncology | nih.govnih.govnih.gov |

| Phosphodiesterases | PDE5 | Erectile Dysfunction, Pulmonary Hypertension | nih.gov |

| Receptors | δ-opioid receptors | Pain, Neurology | nih.gov |

| Infectious Disease Targets | Various bacterial and viral proteins | Infectious Diseases | researchgate.net |

Advanced Preclinical Evaluation and In Vivo Efficacy Studies of Optimized Derivatives

To bridge the gap between promising in vitro activity and clinical application, rigorous preclinical evaluation of optimized this compound derivatives is essential. This involves moving beyond initial cell-based assays to more complex biological systems.

Future research must focus on:

Pharmacokinetic Profiling: A thorough assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is critical. Studies should aim to develop derivatives with favorable oral bioavailability and metabolic stability. nih.gov

In Vivo Efficacy Models: Compounds demonstrating potent in vitro activity must be tested in relevant animal models of disease. For example, a 2,7-naphthyridinone-based MET inhibitor showed excellent tumor growth inhibition in U-87 MG and HT-29 xenograft models. nih.gov Similarly, naphthyridine derivatives have been assessed in vivo for antileishmanial activity, providing proof-of-concept for this scaffold in infectious disease models. acs.org

Toxicology Studies: Early assessment of potential toxicity is crucial to de-risk development. This includes evaluating off-target effects and determining the maximum tolerated dose in animal models.

Rational Design Principles for Enhancing Potency, Selectivity, and Pharmacokinetic Properties of this compound-based Agents

A systematic and structure-guided approach to medicinal chemistry will be paramount in optimizing the therapeutic potential of the this compound scaffold. Future efforts should be grounded in a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR).

Key strategies include:

Structure-Based Drug Design: Obtaining crystal structures of lead compounds bound to their biological targets can provide invaluable insights into key binding interactions. nih.gov This information can guide the design of new analogs with improved potency and selectivity, as demonstrated in the design of MET kinase inhibitors based on the binding mode of known compounds. nih.gov

Systematic SAR Studies: The bromine atom at the C6-position serves as a versatile chemical handle for introducing further diversity through cross-coupling reactions. Systematically modifying substituents around the naphthyridinone core will help to elucidate the SAR and identify key pharmacophoric groups. nih.govacs.org

Physicochemical Property Optimization: Molecular modifications should be strategically employed to enhance critical drug-like properties, such as solubility and metabolic stability, which are often challenges in drug development. mdpi.com

Exploration of this compound as a Molecular Probe for Biological Processes

Beyond its direct therapeutic potential, the this compound scaffold can be developed into sophisticated molecular probes to investigate complex biological systems. The inherent properties of the naphthyridine ring system make it an attractive starting point for such tools.

Future research in this area should include:

Development of Fluorescent Probes: The naphthyridine scaffold is a component of molecules used as fluorescent probes. researchgate.net By analogy with related heterocyclic systems like 1,6-naphthyridin-7(6H)-ones, the 2,7-naphthyridinone core could be functionalized to create novel fluorescent probes. mdpi.com These probes could be used to visualize and study the localization and dynamics of their biological targets within living cells, investigate enzyme binding sites, or probe the structural characteristics of nucleic acids. mdpi.com

Photoaffinity Labeling: The scaffold can be derivatized with photoreactive groups to create photoaffinity labels. These tools are used to covalently link to their target proteins upon photoactivation, enabling the unambiguous identification of binding partners and the mapping of binding sites.

Chemical Proteomics: Attaching an affinity tag (like biotin) to a selective this compound-based ligand would enable its use in chemical proteomics workflows to identify the full spectrum of its protein interaction partners in a cellular context.

Q & A

Basic: What are the standard synthetic routes for 6-Bromo-2,7-naphthyridin-1(2H)-one, and how are yields optimized?

Answer:

The compound is typically synthesized via bromination of 2,7-naphthyridin-1(2H)-one using phosphorus oxybromide (POBr₃) at 140°C, yielding 60% of the brominated product . Alternative methods include hydrolytic decarboxylation of methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate under basic conditions (NaOH/MeOH/H₂O), achieving 88% yield . Yield optimization involves controlling reaction temperature, stoichiometry of brominating agents, and purification via column chromatography.

Basic: How is this compound characterized structurally?

Answer:

Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy. For example, NMR (400 MHz, CDCl₃) reveals aromatic protons at δ 8.71–8.65 ppm and methyl groups at δ 3.39 ppm, while NMR confirms carbonyl (δ 161.5 ppm) and aromatic carbons . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (e.g., C=O stretch at 1667 cm⁻¹) further validate molecular identity .

Advanced: How can regioselective functionalization of this compound be achieved?

Answer:

Regioselectivity is controlled by steric and electronic factors. For instance, alkylation with diazomethane (CH₂N₂) selectively targets the N2 position, forming 2,3-dimethyl derivatives, while avoiding over-alkylation via careful reagent titration . Transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) exploits the bromine substituent for C–C or C–N bond formation at the 6-position .

Advanced: What methodologies resolve contradictions in synthetic yields or byproduct formation?

Answer:

Discrepancies in yields (e.g., 60% vs. 88% bromination) arise from reaction conditions (e.g., sealed vs. open systems) or reagent purity . Byproduct analysis via LC-MS or TLC identifies intermediates (e.g., dihydro-naphthyridinones), guiding optimization. For example, reductive cleavage of fused heterocycles (e.g., isoquino[2,1-b][2,7]naphthyridines) minimizes side products using NaOH/Me₂NCHO at 105°C .

Advanced: How are cobalt-catalyzed coupling reactions applied to this compound derivatives?

Answer:

Cobalt catalysts enable C–H activation for coupling with alkynes. Ligand choice (e.g., phosphines) dictates pathway selectivity: cyclization yields fused naphthyridinones, while direct coupling forms aryl-alkynylated products. Example: Coupling 2-halobenzamides with alkynes produces 3,4-diphenyl-2,7-naphthyridin-1(2H)-one derivatives (53% yield) . Reaction monitoring via in situ IR ensures intermediate stability.

Advanced: What alternative heterocyclic substrates can synthesize this compound?

Answer:

Isoquinoline derivatives undergo alkaline cleavage to form naphthyridinones, while oxazoles (e.g., N-(but-3-enyl)-4-methyloxazole-5-carboxanilide) thermally cyclize into dihydro-naphthyridinones . These routes avoid traditional pyridine precursors but require rigorous purification due to low yields (<55%).

Basic: What purification techniques are recommended for this compound?

Answer:

Column chromatography (silica gel, hexane/EtOAC gradient) separates brominated products from unreacted starting materials . Recrystallization in methanol or ethanol improves purity (>95%), confirmed by melting point analysis (e.g., 185–186°C for 2-methyl-3,4-diphenyl derivatives) .

Advanced: How are computational tools used to predict reactivity or optimize synthesis?

Answer:

Density functional theory (DFT) calculates electron densities to predict bromination sites. Molecular docking studies (e.g., MEK inhibition) guide functionalization for biological activity . Software like Gaussian or Schrödinger Suite models transition states, reducing trial-and-error in catalyst selection.

Advanced: What strategies mitigate challenges in scaling up laboratory syntheses?

Answer:

Continuous flow reactors enhance heat/mass transfer for exothermic bromination . Solvent selection (e.g., replacing MeOH with EtOH) improves safety and cost. Process analytical technology (PAT) monitors reaction progression in real-time, ensuring consistency 19.

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

Stability studies (25°C/60% RH vs. 40°C/75% RH) over 6–12 months identify degradation products via HPLC. Lyophilization or storage under inert gas (N₂/Ar) prevents oxidation. IR and NMR track hydrolytic degradation (e.g., ketone-to-acid conversion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.